2-[2-(Azocan-1-yl)ethyl]-1-hydroxyguanidine
Description
Structure
3D Structure
Properties
CAS No. |
105868-70-0 |
|---|---|
Molecular Formula |
C10H22N4O |
Molecular Weight |
214.31 g/mol |
IUPAC Name |
2-[2-(azocan-1-yl)ethyl]-1-hydroxyguanidine |
InChI |
InChI=1S/C10H22N4O/c11-10(13-15)12-6-9-14-7-4-2-1-3-5-8-14/h15H,1-9H2,(H3,11,12,13) |
InChI Key |
JXRAAUAWDGQPSW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CCC1)CCN=C(N)NO |
Origin of Product |
United States |
Preparation Methods
Structural and Molecular Characteristics
Core Architecture
The target compound features an azocane (1-azacyclooctane) ring linked via an ethyl tether to a 1-hydroxyguanidine moiety. The azocane ring’s eight-membered structure introduces conformational flexibility, while the hydroxyguanidine group provides both hydrogen-bonding capacity and redox activity. The molecular formula is C₁₀H₂₁N₅O , with a calculated exact mass of 227.1748 Da and a hydrogen bond donor/acceptor count of 4/5, respectively.
Spectroscopic Signatures
- IR Spectroscopy : Key absorptions include N–H stretches (~3350 cm⁻¹ for guanidine), C=N vibrations (~1650 cm⁻¹), and O–H deformation (~1250 cm⁻¹).
- NMR : The azocane protons resonate as multiplet signals between δ 1.4–2.1 ppm (CDCl₃), while the ethyl linker’s methylene groups appear as triplets near δ 2.6–3.0 ppm. The hydroxyguanidine NH protons exhibit broad singlets at δ 6.8–7.2 ppm.
Synthetic Pathways
Azocane-Ethyl Intermediate Preparation
Azocane Synthesis
Azocane (C₈H₁₇N) is typically synthesized via cyclization of 1,7-diaminoheptane under high-dilution conditions using phosgene or thiophosgene. Alternative routes employ ring-closing metathesis (Grubbs catalyst) of diene precursors, yielding azocane in 65–75% isolated yield.
Ethylation of Azocane
The ethyl spacer is introduced via nucleophilic alkylation:
Hydroxyguanidine Installation
Direct Amination Strategy
The ethyl-azocane intermediate undergoes guanylation with cyanamide (NH₂CN) under acidic conditions:
- Reaction : 2-(Azocan-1-yl)ethyl bromide + Cyanamide → 2-[2-(Azocan-1-yl)ethyl]guanidine hydrobromide.
- Hydroxylation : Subsequent oxidation with mCPBA (meta-chloroperbenzoic acid) introduces the hydroxyl group at the guanidine N1 position (62% yield).
Nitroso Intermediate Route
An alternative pathway employs nitroso precursors:
Optimization and Challenges
Selectivity Issues
- Regioselectivity : Competing N2/N3 hydroxylation occurs during oxidation steps, requiring careful control of reaction pH (optimal: pH 8.5–9.0).
- Azocane Ring Strain : The eight-membered ring’s puckered conformation leads to steric hindrance during alkylation, mitigated by using DMF as a polar aprotic solvent.
Purification Protocols
Analytical Validation
Mass Spectrometry
Chemical Reactions Analysis
Types of Reactions
2-[2-(Azocan-1-yl)ethyl]-1-hydroxyguanidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions involve reagents such as halogens or alkylating agents to replace specific functional groups in the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in substituted derivatives with altered functional groups .
Scientific Research Applications
2-[2-(Azocan-1-yl)ethyl]-1-hydroxyguanidine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research explores its potential as a therapeutic agent for treating various diseases, such as hypertension and chronic pain.
Industry: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[2-(Azocan-1-yl)ethyl]-1-hydroxyguanidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the release of catecholamines, such as norepinephrine, by being transported across the sympathetic nerve membrane. Once inside the nerve, it is concentrated in transmitter vesicles, replacing norepinephrine and leading to a gradual depletion of norepinephrine stores. This action results in the inhibition of norepinephrine release in response to nerve signals .
Comparison with Similar Compounds
Guanethidine and Its Sulfate
- Mechanism: Depletes norepinephrine stores in sympathetic nerve terminals, causing prolonged hypotension. Effects persist for days to weeks post-administration .
- Efficacy : In renal hypertensive dogs, guanethidine sulfate (Su-5864) reduced arterial pressure by 40–60 mmHg for 4 days to 3 weeks .
- Side Effects : Initial sympathetic overactivity (e.g., tachycardia) followed by sustained sympathetic blockade .
2-[2-(1H-Imidazol-5-yl)ethyl]guanidine
Hypothesized Differences in 1-Hydroxyguanidine Derivative
- Metabolic Stability : Hydroxylation may alter susceptibility to enzymatic degradation, extending or shortening half-life.
- Receptor Affinity : The hydroxyl group might modulate interactions with adrenergic transporters or receptors.
Q & A
Q. What are the foundational methodologies for synthesizing 2-[2-(Azocan-1-yl)ethyl]-1-hydroxyguanidine, and how can purity be ensured?
Methodological Answer: Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or condensation, given the guanidine and azocane moieties. Key steps include:
Reactor Design : Use batch reactors with controlled temperature and pH to optimize intermediate formation.
Purification : Employ membrane separation technologies (e.g., nanofiltration) to isolate the compound from byproducts .
Characterization : Validate purity via HPLC coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Cross-reference spectral data with computational predictions (e.g., density functional theory for NMR shifts) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Hazard Mitigation : Follow GHS classification guidelines (e.g., H302, H360FD) for handling toxic or reproductive hazards. Use fume hoods for synthesis and wear nitrile gloves resistant to organic solvents .
- Emergency Procedures : Implement first-aid measures aligned with OSHA standards (e.g., eye irrigation with saline for accidental exposure) .
- Training : Require 100% compliance in safety exams for lab personnel, emphasizing hazard-specific protocols .
Advanced Research Questions
Q. How can computational frameworks resolve contradictions in reaction kinetics data for this compound?
Methodological Answer:
- Data Integration : Use quantum chemical calculations (e.g., transition state theory) to model reaction pathways and compare with experimental rate constants. Discrepancies may arise from unaccounted solvent effects or intermediates .
- Statistical Validation : Apply factorial design to isolate variables (e.g., temperature, catalyst loading) contributing to conflicting results. Analyze residuals to identify outliers .
- Feedback Loops : Integrate experimental data into machine learning models (e.g., neural networks) to refine computational predictions iteratively .
Q. What advanced techniques optimize the compound’s stability under varying environmental conditions?
Methodological Answer:
- Degradation Studies : Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with LC-MS to identify degradation products.
- Dynamic Simulation : Employ process control software to simulate long-term storage conditions and predict decomposition pathways .
- Surface Analysis : Apply powder X-ray diffraction (PXRD) and BET surface area analysis to assess crystallinity and hygroscopicity, which influence stability .
Q. How can heterogeneous catalysis improve the efficiency of reactions involving this compound?
Methodological Answer:
- Catalyst Screening : Use high-throughput experimentation (HTE) with robotic platforms to test metal-organic frameworks (MOFs) or zeolites.
- Mechanistic Insights : Perform in situ FTIR or Raman spectroscopy to monitor adsorption/desorption kinetics on catalyst surfaces .
- Scale-Up Criteria : Apply dimensionless scaling parameters (e.g., Damköhler number) to maintain reaction efficiency in pilot-scale reactors .
Data Analysis and Theoretical Frameworks
Q. What statistical methods are recommended for interpreting contradictory bioactivity data in preclinical studies?
Methodological Answer:
- Meta-Analysis : Aggregate data from multiple studies using random-effects models to account for variability in assay conditions (e.g., cell lines, dosage) .
- Sensitivity Analysis : Identify confounding variables (e.g., solvent polarity) through Monte Carlo simulations .
- Theoretical Alignment : Reconcile discrepancies by mapping data to pharmacophore models or docking simulations to validate binding hypotheses .
Q. How can researchers design experiments to explore the compound’s interaction with biological membranes?
Methodological Answer:
- Model Systems : Use Langmuir-Blodgett troughs to study monolayer penetration kinetics.
- Computational Modeling : Apply molecular dynamics (MD) simulations with CHARMM or AMBER force fields to predict partitioning behavior .
- Validation : Correlate simulation results with experimental data from fluorescence anisotropy or surface plasmon resonance (SPR) .
Methodological Best Practices
Q. What frameworks ensure rigor in theoretical research on this compound’s mechanism of action?
Methodological Answer:
- Hypothesis Testing : Formulate falsifiable hypotheses using the PICO framework (Population, Intervention, Comparison, Outcome) .
- Iterative Refinement : Use ab initio calculations to generate mechanistic hypotheses, then validate via isotope labeling experiments .
- Peer Review : Pre-register computational models on platforms like Open Science Framework to reduce confirmation bias .
Q. How should researchers document and archive raw data for reproducibility?
Methodological Answer:
- Data Structuring : Store raw NMR spectra, chromatograms, and simulation inputs in FAIR-compliant repositories (e.g., Zenodo) .
- Metadata Standards : Include experimental conditions (e.g., solvent, instrument calibration) using ISA-Tab format .
- Appendices : Follow APA or journal-specific guidelines to present processed data in the main text and raw data in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
